LEAP-2 is classified as an antimicrobial peptide and is part of a larger family of peptides known for their role in innate immunity. It has been identified in various species, including humans and mice, with its sequence being highly conserved across mammals. The peptide is predominantly expressed in the liver but can also be found in other tissues such as the kidney, small intestine, and colon. Its classification as an antimicrobial peptide highlights its function in host defense against pathogens .
The synthesis of LEAP-2 begins with the transcription of the leap2 gene into mRNA, which codes for a 77-residue precursor known as preproLEAP2. This precursor undergoes several modifications:
The synthesis can also be achieved through chemical methods, where linear peptides are folded under oxidative conditions to form the necessary disulfide bonds, resulting in a product that mimics the native structure .
The molecular structure of LEAP-2 features a core region flanked by hydrophobic and cationic domains. The N-terminal region (residues 1-8) is critical for receptor binding, while the C-terminal region contributes to plasma stability via disulfide bonds formed between cysteine residues at positions 54-65 and 60-70. The primary structure includes key residues such as Thr2, Phe4, Trp5, and Arg6 that are essential for its interaction with the growth hormone secretagogue receptor type 1a (GHS-R1a) .
LEAP-2 exhibits several chemical properties that facilitate its function:
LEAP-2 functions primarily as an antagonist of ghrelin by binding to GHS-R1a receptors:
LEAP-2 has potential applications in various fields:
The isolation of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) marked a significant advancement in the identification of novel human peptides. In 2003, researchers isolated LEAP-2 from human blood ultrafiltrate using advanced proteomic techniques, including ultrafiltration followed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry. This approach allowed the team to characterize a previously unknown cysteine-rich cationic peptide, designated LEAP-2 due to its predominant expression in the liver. The peptide was detected in several circulating forms differing in their N-terminal length, all sharing a conserved core stabilized by two disulfide bonds (Cys1-Cys3 and Cys2-Cys4 positions) [1] [10]. Molecular cloning revealed that LEAP-2 derived from a 77-amino acid precursor encoded by a gene on chromosome 5 (5q31.1). The detection methodology proved crucial for identifying low-abundance peptides in complex biological fluids, establishing LEAP-2 as a unique component of human plasma proteomics [1].
Table 1: Key Characteristics of LEAP-2 Identified in Initial Discovery
Property | Detail |
---|---|
Isolation Source | Human blood ultrafiltrate |
Precursor Length | 77 amino acids |
Mature Forms | Multiple circulating isoforms (e.g., 40, 39-77, 43-77, 48-77) |
Core Structure | Two disulfide bonds (1-3, 2-4 configuration) |
Chromosomal Location | 5q31.1 |
Tissue Expression Profile | Predominantly liver; minor expression in small intestine and immune tissues |
The structural architecture of LEAP-2 reveals distinctive features essential for its stability and function. The prepropeptide (77 residues) undergoes sequential processing: a signal peptidase cleaves the 22-residue N-terminal signal peptide, generating proLEAP-2. This intermediate is further processed by furin-like endoproteases at a conserved R34XXR37 motif to liberate the predominant 40-residue mature form (LEAP-238-77) [1] [10]. Nuclear magnetic resonance (NMR) studies demonstrated that the mature peptide adopts a compact core comprising a β-hairpin and a 310-helix, braced by disulfide bonds (Cys54-Cys65 and Cys60-Cys70 in human numbering) and stabilized by hydrogen bonding [10]. The structure divides into three functional segments:
Notably, the disulfide bonds, while contributing to structural stability, are not essential for bactericidal activity. Reduced LEAP-2 maintains membrane affinity and antimicrobial function comparable to the oxidized form, suggesting a mechanism independent of tertiary structure [10]. Alternative splicing generates additional isoforms, though only the fully spliced transcript in the liver yields the secreted peptide [1] [5].
Table 2: Structural Features of LEAP-2 Domains
Domain | Residues | Function | Structural Motifs |
---|---|---|---|
Signal Peptide | 1-22 | Intracellular trafficking and secretion | Hydrophobic α-helix |
Prodomain | 23-37 | Regulatory processing | Furin cleavage site (RXXR) |
Mature Peptide (Core) | 38-77 | Biological activity (antimicrobial/receptor binding) | β-hairpin, 310-helix, two disulfide bonds |
N-terminal (Mature) | 38-49 | GHSR1a binding; membrane interaction | Linear; contains Trp5 and Phe4 |
C-terminal (Mature) | 70-77 | Structural stability | Disulfide-constrained loop |
LEAP-2 exhibits a distinct evolutionary trajectory compared to its paralog LEAP-1 (hepcidin), despite shared nomenclature and liver-enriched expression. Phylogenetic analyses highlight several key divergences:
Table 3: Evolutionary and Functional Comparison of LEAP-1 and LEAP-2
Feature | LEAP-2 | LEAP-1 (Hepcidin) |
---|---|---|
Cysteine Residues | 4 (2 disulfide bonds) | 8 (4 disulfide bonds) |
Mature Peptide Length | 40 amino acids | 20-25 amino acids |
Conserved Motif | RXXR cleavage site; RKRR cationic cluster | RXXR cleavage site; Q-S/I-H-L/I-S motif |
Primary Regulation | Nutritional status; bacterial infection | Iron load; inflammation |
Key Receptor Target | GHSR1a (ghrelin receptor) | Ferroportin (iron exporter) |
Teleost Duplication | LEAP-2A, -2B, -2C | Hepcidin-1 (iron), Hepcidin-2 (antimicrobial) |
Mechanism of Action | Membrane disruption; GHSR1a antagonism | Ferroportin internalization; microbial lysis |
The divergent evolutionary paths underscore LEAP-2’s unique physiological niche. While LEAP-1 specialized in iron metabolism, LEAP-2 retained broader roles in innate immunity and metabolic regulation, with its ghrelin-antagonistic function emerging later in vertebrate evolution [1] [5] [9].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8